4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of a thioamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties or preparing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its derivatives may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. The specific pathways involved would depend on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide
- This compound
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(2-aminoethyl)-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c13-7-6-9-10(8-4-2-1-3-5-8)15-16(11(9)17)12(14)18/h1-5,15H,6-7,13H2,(H2,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTAZAQEKLFVCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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